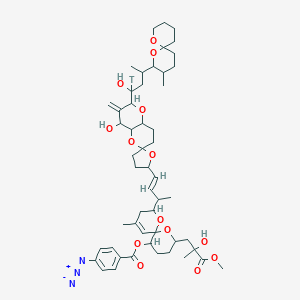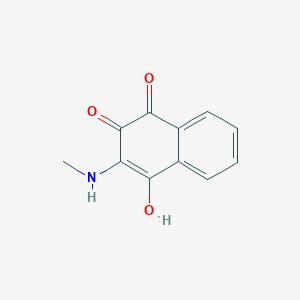
2-Hydroxy-3-(methylamino)naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-(methylamino)naphthalene-1,4-dione, also known as Menadione or Vitamin K3, is a synthetic compound belonging to the family of naphthoquinones. It is a yellow crystalline powder, and its chemical formula is C11H8O2N2. Menadione is a precursor to Vitamin K, which is an essential nutrient for blood clotting and bone metabolism. Menadione is widely used in scientific research for its various biochemical and physiological effects.
Mécanisme D'action
2-Hydroxy-3-(methylamino)naphthalene-1,4-dione acts as a pro-oxidant, generating reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can damage cellular components, such as DNA, proteins, and lipids. 2-Hydroxy-3-(methylamino)naphthalene-1,4-dione-induced ROS production leads to the activation of various signaling pathways, including the MAPK and JNK pathways. These pathways are involved in the regulation of cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
2-Hydroxy-3-(methylamino)naphthalene-1,4-dione has various biochemical and physiological effects on cells and tissues. It has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. 2-Hydroxy-3-(methylamino)naphthalene-1,4-dione has also been shown to increase the production of collagen in skin cells, making it a potential anti-aging agent. Additionally, 2-Hydroxy-3-(methylamino)naphthalene-1,4-dione has been shown to increase the activity of certain enzymes involved in the metabolism of drugs and toxins, making it a potential detoxifying agent.
Avantages Et Limitations Des Expériences En Laboratoire
2-Hydroxy-3-(methylamino)naphthalene-1,4-dione has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods without degradation. However, 2-Hydroxy-3-(methylamino)naphthalene-1,4-dione has some limitations for lab experiments. It is highly reactive and can generate ROS in cells, leading to oxidative stress. This can make it difficult to interpret the results of experiments involving 2-Hydroxy-3-(methylamino)naphthalene-1,4-dione. Additionally, 2-Hydroxy-3-(methylamino)naphthalene-1,4-dione has been shown to have cytotoxic effects at high concentrations, making it important to use appropriate safety precautions when handling it.
Orientations Futures
There are several future directions for research involving 2-Hydroxy-3-(methylamino)naphthalene-1,4-dione. One area of interest is the development of 2-Hydroxy-3-(methylamino)naphthalene-1,4-dione derivatives with improved anti-cancer activity. Another area of interest is the use of 2-Hydroxy-3-(methylamino)naphthalene-1,4-dione as a potential anti-aging agent in skin care products. Additionally, 2-Hydroxy-3-(methylamino)naphthalene-1,4-dione could be used in the development of new drugs for the treatment of diseases involving oxidative stress, such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to fully understand the mechanisms of action of 2-Hydroxy-3-(methylamino)naphthalene-1,4-dione and its effects on cellular metabolism.
Méthodes De Synthèse
2-Hydroxy-3-(methylamino)naphthalene-1,4-dione can be synthesized by the condensation of 2-methyl-1,4-naphthoquinone with methylamine. The reaction takes place in the presence of a strong base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The yield of the reaction is typically around 50-60%.
Applications De Recherche Scientifique
2-Hydroxy-3-(methylamino)naphthalene-1,4-dione has been extensively studied for its various scientific research applications. It is used as a tool for investigating the mechanisms of action of Vitamin K and its derivatives. 2-Hydroxy-3-(methylamino)naphthalene-1,4-dione is also used in the study of oxidative stress and its effects on cellular metabolism. It has been shown to induce oxidative stress in cells, leading to the activation of various signaling pathways and gene expression changes.
Propriétés
Numéro CAS |
145294-67-3 |
|---|---|
Nom du produit |
2-Hydroxy-3-(methylamino)naphthalene-1,4-dione |
Formule moléculaire |
C11H9NO3 |
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
4-hydroxy-3-(methylamino)naphthalene-1,2-dione |
InChI |
InChI=1S/C11H9NO3/c1-12-8-9(13)6-4-2-3-5-7(6)10(14)11(8)15/h2-5,12-13H,1H3 |
Clé InChI |
GCTPBDMLHBLRPF-UHFFFAOYSA-N |
SMILES |
CNC1=C(C2=CC=CC=C2C(=O)C1=O)O |
SMILES canonique |
CNC1=C(C2=CC=CC=C2C(=O)C1=O)O |
Synonymes |
1,4-Naphthalenedione, 2-hydroxy-3-(methylamino)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



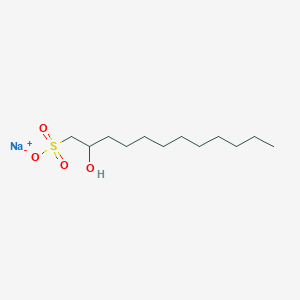
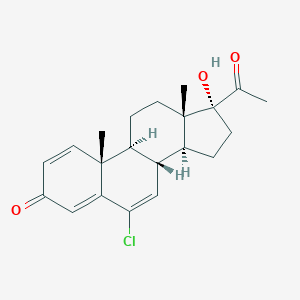
![2-[3-(1,3-benzodioxol-5-yl)-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B137184.png)

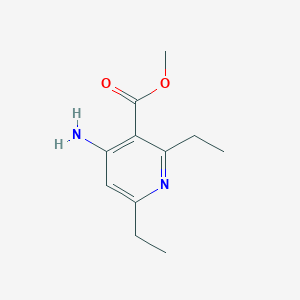
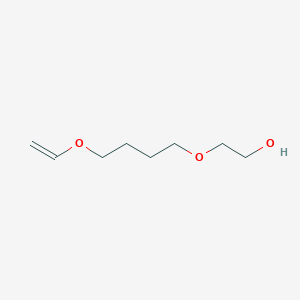
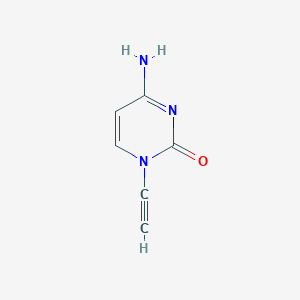
![3H-Imidazo[4,5-b]pyridin-2-amine](/img/structure/B137202.png)


